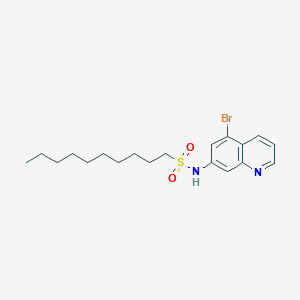
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide
Vue d'ensemble
Description
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide, also known as BQS, is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. BQS has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide acts as a chelating agent for zinc ions, forming a stable complex with the metal ion. The complex has a high fluorescence intensity, which can be used to detect the presence of zinc ions. This compound has been shown to have a higher affinity for zinc ions than other commonly used fluorescent probes, making it a valuable tool for studying zinc homeostasis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes when used at low concentrations. It has been used to study the role of zinc in various biological processes, including cell signaling, gene expression, and enzyme activity. This compound has also been used to study the effects of zinc deficiency and excess in cells and animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is its high selectivity and sensitivity towards zinc ions. It can be used to detect and image zinc ions in live cells and tissues, making it a valuable tool for studying zinc homeostasis. This compound is also relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of this compound is its relatively low fluorescence quantum yield, which can limit its sensitivity in certain applications. This compound also has a relatively short excitation wavelength, which can limit its use in certain imaging techniques. Additionally, this compound is not suitable for studying the effects of other metal ions, limiting its versatility in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-bromoquinolin-7-yl)decane-1-sulfonamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold, with improved sensitivity and selectivity for zinc ions. Another area of interest is the use of this compound in studying the role of zinc in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound could be used in the development of new therapeutic agents targeting zinc-dependent enzymes and proteins.
Applications De Recherche Scientifique
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging intracellular zinc ions. This compound has been shown to have high selectivity and sensitivity towards zinc ions, making it an excellent tool for studying the role of zinc in various biological processes.
Propriétés
IUPAC Name |
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2S/c1-2-3-4-5-6-7-8-9-13-25(23,24)22-16-14-18(20)17-11-10-12-21-19(17)15-16/h10-12,14-15,22H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDRMASKQSPSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC2=C(C=CC=N2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,4,5-tetramethyl-5-[(4-nitrobenzylidene)(oxido)amino]-1,3-thiazolidine-2-thione](/img/structure/B4289903.png)
![N-{2-[(4-{[2-(benzylamino)-2-oxoethyl]thio}benzyl)thio]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B4289911.png)

![2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B4289925.png)

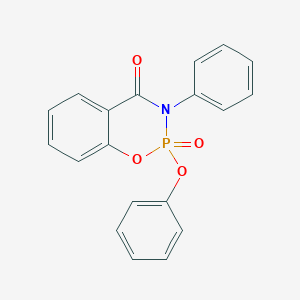
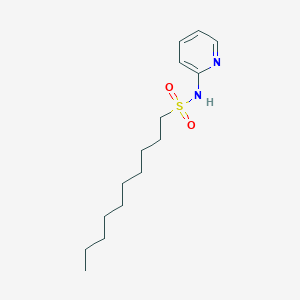
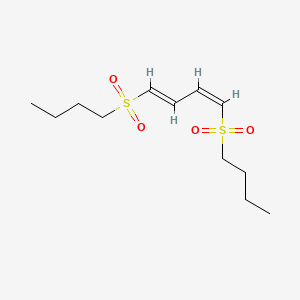
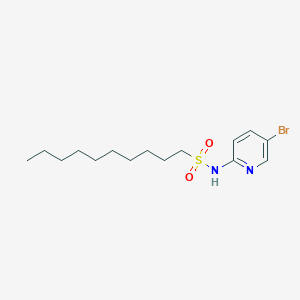
![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
![2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-cyclohexylacetamide](/img/structure/B4289972.png)
![4-(4-chlorophenoxy)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4289979.png)
